molecular formula C20H23NO3 B2586113 (4-Isopropoxyphenyl)(2-phenylmorpholino)methanone CAS No. 946291-80-1

(4-Isopropoxyphenyl)(2-phenylmorpholino)methanone

Cat. No.: B2586113
CAS No.: 946291-80-1
M. Wt: 325.408
InChI Key: UBTFNTJBQYGQLG-UHFFFAOYSA-N
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Description

(4-Isopropoxyphenyl)(2-phenylmorpholino)methanone is a chemical compound with a complex structure that includes both phenyl and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxyphenyl)(2-phenylmorpholino)methanone typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to form another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the efficient conversion of reactants to the final product. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxyphenyl)(2-phenylmorpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

(4-Isopropoxyphenyl)(2-phenylmorpholino)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of (4-Isopropoxyphenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Isopropoxyphenyl)(2-phenylmorpholino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2-phenylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-15(2)24-18-10-8-17(9-11-18)20(22)21-12-13-23-19(14-21)16-6-4-3-5-7-16/h3-11,15,19H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTFNTJBQYGQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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